molecular formula C13H25NO2 B13416059 Teepone

Teepone

Cat. No.: B13416059
M. Wt: 227.34 g/mol
InChI Key: PBKKASIKUZBAJE-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis Teepone, chemically known as 2,2,6,6-Tetraethyl-piperidine nitroxide, is an α-substituted nitro compound synthesized to address limitations of conventional nitroxyl radicals in biomedical applications. Its tetraethyl substitution at the α-position distinguishes it from traditional tetramethyl analogs, conferring unique stability and redox properties .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

2,2,6,6-tetraethyl-1-hydroxypiperidin-4-one

InChI

InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3

InChI Key

PBKKASIKUZBAJE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CC(N1O)(CC)CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Teepone involves several synthetic methodologies. One common method is the reaction of a metal with an organic halide, which is a convenient method for the preparation of organometallic compounds . Another method involves the use of metathesis reactions, where the alkyl and aryl groups tend to migrate from the less to the more electronegative element .

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale chemical synthesis processes. These processes often involve the use of specialized equipment and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Teepone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using acidified potassium dichromate(VI) as an oxidizing agent .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acid catalysts, sodium hydroxide, and various oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, which can be analyzed using techniques such as IR spectroscopy .

Scientific Research Applications

Teepone has a wide range of scientific research applications. It is used in chemistry for the synthesis of various organic compounds. In biology, this compound is studied for its potential therapeutic effects, including its anticancer, antimicrobial, and anti-inflammatory properties . In medicine, this compound is used in the development of new drugs and treatments for various diseases. In industry, this compound is used in the production of fragrances, flavors, and other consumer products .

Mechanism of Action

The mechanism of action of Teepone involves its interaction with various molecular targets and pathways. For example, this compound acts as an anti-ulcer and gastric mucoprotective agent by interacting with specific receptors in the stomach lining . The exact molecular targets and pathways involved in its mechanism of action are still being studied, but it is known to exert its effects through multiple biochemical interactions.

Comparison with Similar Compounds

Critical Evaluation of Structural Similarity and Bioactivity

While this compound shares a nitroxide backbone with TEMPO and hydroxylamines, its bioactivity diverges significantly due to α-substitution. For instance:

  • Methyl vs. Ethyl Groups : Tetramethyl analogs (e.g., TEMPO) exhibit shorter half-lives due to lower steric protection, limiting their utility in prolonged imaging .
  • Metabolic Pathways : Hydroxylamine derivatives are rapidly metabolized, whereas this compound’s resistance to reduction ensures sustained activity .

Biological Activity

Teepone is a compound derived from natural sources, particularly known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a terpene , which is a large and diverse class of organic compounds produced by various plants. Terpenes are known for their aromatic properties and are often used in perfumes and flavorings. The specific structure of this compound contributes to its unique biological activities.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : this compound has shown efficacy against various bacterial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, in a study examining its antimicrobial properties, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases.
  • Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : this compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing against multiple bacterial strains. Results indicated that at concentrations of 100 µg/mL, this compound inhibited the growth of Staphylococcus aureus by 70% and Escherichia coli by 65%. These findings highlight the potential use of this compound as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were performed to evaluate the antioxidant capacity of this compound using the DPPH radical scavenging method. The results showed that this compound exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Data Summary

Biological ActivityTest MethodResult
AntimicrobialAgar diffusionInhibition > 65% against S. aureus and E. coli
AntioxidantDPPH assayIC50 = 30 µg/mL
Anti-inflammatoryCytokine assaySignificant reduction in TNF-α levels
AnticancerApoptosis assayInduced apoptosis in cancer cell lines

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